

GNE-0723 Electrophysiology Protocol for Brain Slices: Application Notes and Detailed Protocols

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Compound of Interest

Compound Name: GNE-0723

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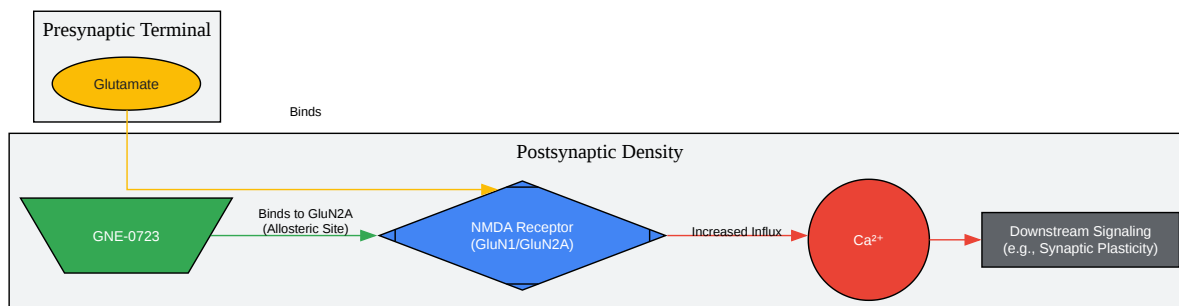
For Researchers, Scientists, and Drug Development Professionals

Introduction

GNE-0723 is a positive allosteric modulator (PAM) that selectively enhances the function of GluN2A-subunit-containing N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4] This activity-dependent modulation makes **GNE-0723** a valuable tool for investigating the role of GluN2A-containing NMDA receptors in synaptic plasticity, neuronal network function, and the pathophysiology of neurological disorders.[1][2][3][5] Preclinical studies have demonstrated its potential in ameliorating pathological network hypersynchrony and cognitive deficits in models of Dravet syndrome and Alzheimer's disease.[1][2][3][5] These application notes provide a detailed protocol for the use of **GNE-0723** in ex vivo brain slice electrophysiology experiments.

Mechanism of Action

GNE-0723 acts as a positive allosteric modulator at the GluN2A subunit of the NMDA receptor.[1][2][3] Its mechanism is use-dependent, meaning it potentiates NMDA receptor currents more effectively at active synapses.[1][2][6] This potentiation is characterized by a slowing of the current deactivation and an enhancement of the peak current in response to glutamate binding.[6] This selective enhancement of naturally occurring synaptic activity allows for a more physiologically relevant modulation of neuronal communication compared to non-specific NMDA receptor agonists or antagonists.[5]



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Caption: Mechanism of **GNE-0723** as a positive allosteric modulator of GluN2A-containing NMDA receptors.

Quantitative Data Summary

The following table summarizes the quantitative effects of **GNE-0723** on evoked NMDA receptor Excitatory Postsynaptic Currents (EPSCs) in pyramidal neurons and parvalbumin (PV)-positive interneurons from cortical brain slices.

Cell Type	GNE-0723 Concentration	Parameter	Percent Change from Baseline (Mean ± SEM)	Statistical Significance
Pyramidal Neurons	0.3 µM	Peak Current	152% ± 32%	p = 0.06
		Area	194% ± 52%	
		Decay Time	124% ± 11%	
Pyramidal Neurons	1.0 µM	Peak Current	155% ± 36%	p < 0.05
		Area	275% ± 77%	
		Decay Time	208% ± 36%	
PV Interneurons	0.3 µM	Peak Current	152% ± 32%	p = 0.06
		Area	194% ± 52%	
		Decay Time	124% ± 11%	
PV Interneurons	1.0 µM	Peak Current	155% ± 36%	p < 0.05
		Area	275% ± 77%	
		Decay Time	208% ± 36%	

Data extracted from Hanson et al., 2020.[\[6\]](#)

Experimental Protocols

This section provides a detailed methodology for investigating the effects of **GNE-0723** on synaptic transmission in acute brain slices using whole-cell patch-clamp electrophysiology.

Solutions and Reagents

- Slicing Solution (NMDG-based, example): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 30 mM NaHCO₃, 20 mM HEPES, 25 mM glucose, 2 mM thiourea, 5 mM Na-ascorbate, 3

mM Na-pyruvate, 0.5 mM CaCl₂, 10 mM MgSO₄. Adjust pH to 7.3-7.4 with HCl. Osmolality ~300-310 mOsm.[7]

- Artificial Cerebrospinal Fluid (aCSF) for Recording: 119 mM NaCl, 2.5 mM KCl, 1.3 mM MgSO₄, 2.5 mM CaCl₂, 26 mM NaHCO₃, 1 mM NaH₂PO₄, 11 mM dextrose.[8]
- Intracellular Solution (K-Gluconate based, example): 130 mM K-Gluconate, 4 mM KCl, 10 mM HEPES, 0.3 mM EGTA, 10 mM phosphocreatine, 4 mM MgATP, 0.3 mM NaGTP. Adjust pH to 7.3 with KOH. Osmolality ~290 mOsm.[7]
- **GNE-0723** Stock Solution: Prepare a stock solution (e.g., 10 mM) in DMSO. Store at -20°C. The final concentration of DMSO in the recording aCSF should be kept to a minimum (e.g., <0.1%).

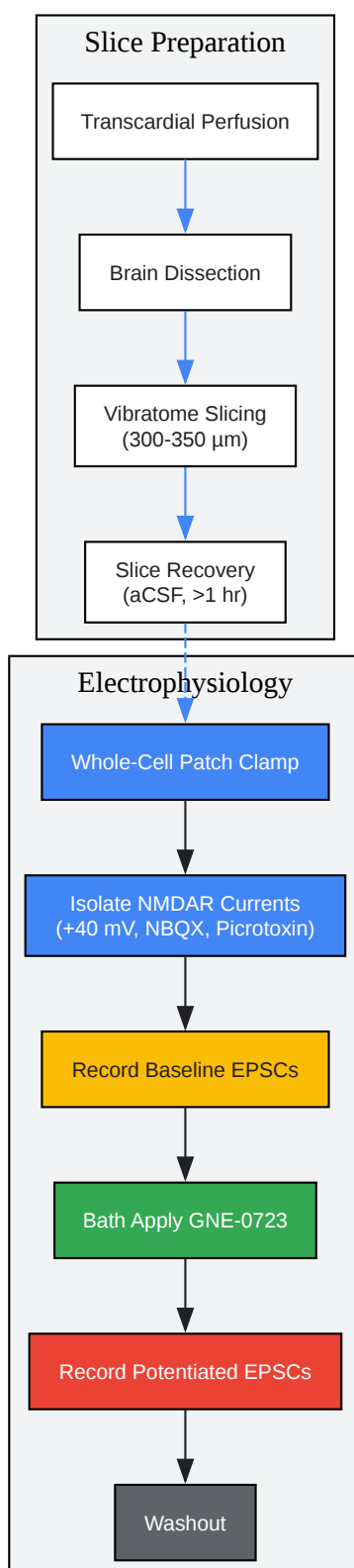
Brain Slice Preparation

- Anesthetize a mouse (e.g., 2-3 months old) according to approved institutional animal care and use committee protocols.
- Perform transcardial perfusion with ice-cold, carbogenated (95% O₂ / 5% CO₂) slicing solution.
- Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
- Mount the brain on a vibratome stage and cut coronal or sagittal slices (e.g., 300-350 µm thick) in the ice-cold, carbogenated slicing solution.
- Transfer the slices to a holding chamber containing slicing solution at 32-34°C for a brief recovery period (e.g., 10-15 minutes).
- Transfer the slices to a holding chamber containing aCSF bubbled with 95% O₂ / 5% CO₂ at room temperature and allow them to recover for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

- Transfer a single brain slice to the recording chamber of an upright microscope and continuously perfuse with carbogenated aCSF at a rate of 2-3 mL/min.

- Visualize neurons within the desired brain region (e.g., cortex or hippocampus) using differential interference contrast (DIC) optics.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.
- Establish a giga-ohm seal and obtain a whole-cell recording configuration from a target neuron.
- To isolate NMDA receptor-mediated currents, add antagonists for AMPA receptors (e.g., NBQX) and GABAA receptors (e.g., picrotoxin) to the perfusing aCSF. Hold the neuron at a depolarized potential (e.g., +40 mV) to relieve the magnesium block of the NMDA receptor channel.
- Evoke synaptic responses by placing a stimulating electrode in the vicinity of the recorded neuron.
- Record baseline NMDA receptor-mediated EPSCs for a stable period (e.g., 5-10 minutes).
- Apply **GNE-0723** by adding it to the perfusing aCSF at the desired final concentration (e.g., 30 nM, 0.3 μM, or 1.0 μM).[\[1\]](#)[\[6\]](#)
- Continue to record evoked EPSCs to observe the potentiation of the NMDA receptor current by **GNE-0723**. Note the use-dependent nature of the effect, which may require repeated stimulation to observe the full potentiation.[\[1\]](#)[\[6\]](#)
- After the experiment, washout the drug to observe the reversal of the effect, if necessary.



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